Methyl 2-(6-hydroxy-4-methyl-1-benzofuran-2-yl)acetate
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Overview
Description
Methyl 2-(6-hydroxy-4-methyl-1-benzofuran-2-yl)acetate is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has attracted significant attention in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including Methyl 2-(6-hydroxy-4-methyl-1-benzofuran-2-yl)acetate, often involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis is also employed in some synthetic approaches .
Industrial Production Methods
Industrial production methods for benzofuran derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-hydroxy-4-methyl-1-benzofuran-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the C-6 position can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the C-3 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the ester group can produce alcohols .
Scientific Research Applications
Methyl 2-(6-hydroxy-4-methyl-1-benzofuran-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential antibacterial and antiviral activities.
Medicine: Investigated for its anti-tumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of Methyl 2-(6-hydroxy-4-methyl-1-benzofuran-2-yl)acetate involves its interaction with various molecular targets. The hydroxyl group at the C-6 position is essential for its biological activity, and the compound can interact with enzymes and receptors involved in bacterial and viral replication . The benzofuran ring structure allows it to bind to specific molecular targets, disrupting their normal function and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Known for its use in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Used in photochemotherapy for skin conditions.
Angelicin: Another benzofuran derivative with biological activity.
Uniqueness
Methyl 2-(6-hydroxy-4-methyl-1-benzofuran-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct biological activities.
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 2-(6-hydroxy-4-methyl-1-benzofuran-2-yl)acetate |
InChI |
InChI=1S/C12H12O4/c1-7-3-8(13)4-11-10(7)5-9(16-11)6-12(14)15-2/h3-5,13H,6H2,1-2H3 |
InChI Key |
SXZSDMCMGCTDBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(O2)CC(=O)OC)O |
Origin of Product |
United States |
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